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Compound of Interest

Compound Name: LY294002

Cat. No.: B091471

For Researchers, Scientists, and Drug Development Professionals

LY294002 is a widely utilized phosphoinositide 3-kinase (PI3K) inhibitor that has been
instrumental in elucidating the role of the PISK/Akt/mTOR signaling pathway in a myriad of
cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] However,
it is crucial for researchers to recognize that LY294002 is not a strictly selective inhibitor.[1][3]
[4] Its utility as a research tool is tempered by its engagement with a range of off-target kinases
and other proteins, which can confound experimental interpretation.[4][5] This technical guide
provides an in-depth overview of the non-selective nature of LY294002, presenting quantitative
data on its target profile, detailing common experimental protocols for assessing its selectivity,
and visualizing the key signaling pathways involved.

Quantitative Inhibitory Profile of LY294002

LY294002 was one of the first synthetic molecules developed to inhibit PI3K.[4][6] While it
effectively inhibits Class | PI3K isoforms in the sub-micromolar range, its inhibitory activity
extends to other kinases, sometimes with even greater potency. The following table
summarizes the half-maximal inhibitory concentrations (IC50) of LY294002 against its primary
PI3K targets and notable off-targets.
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Target Family Target

IC50 (pM) Notes

Primary Targets
PI3Ka (p110a)

Cell-free assay.[6][7
0.5 y.[6][7]

(PI3K) [8]
Cell-free assay.[6][7]
PI3KB (p110B) 0.97
[8]
Cell-free assay.[6][7]
PI3Kd (p1109) 0.57
[8]
PI3K (unspecified) 14 [3][9][10][11]
Casein Kinase 2 Cell-free assay.[6][7]
Off-Targets 0.098

(CK2)

[8]

DNA-dependent
Protein Kinase (DNA- 1.4
PK)

Cell-free assay.[6][7]
[8]

Mammalian Target of

Rapamycin (mTOR)

Isolated from HelLa
cells.[6]

Pim-1

Identified as an off-
target, specific IC50
not consistently
reported.[6][12]

Glycogen Synthase
Kinase 3B (GSK3p)

Identified as an off-
target, direct IC50 not
consistently reported.
[12]

Bromodomain-
containing proteins
(BRD2, BRD3, BRD4)

Identified as off-

targets.[3]

Experimental Protocols for Determining Inhibitor

Selectivity
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The non-selective nature of LY294002 has been characterized through various experimental
approaches. Below are detailed methodologies for key experiments cited in the literature.

Chemical Proteomics Affinity Purification

This method identifies proteins that directly bind to the inhibitor.

 Principle: An analog of LY294002, such as P1828, is immobilized on Sepharose beads.[1][12]
These beads are then used as "bait" to capture binding proteins from cell lysates.[1][12]

e Protocol:

o Immobilization: An analogue of LY294002 (e.g., P1828) is covalently linked to epoxy-
activated Sepharose beads.[12]

o Cell Lysis: Cells (e.g., HeLa or WEHI231) are lysed to produce a total cellular extract.[12]
o Affinity Purification: The cell lysate is incubated with the LY294002-analogue beads.[12]
o Washing: The beads are washed extensively to remove non-specific binding proteins.[12]

o Elution: Bound proteins are eluted from the beads. For competition assays, elution can be
performed with an excess of free LY294002.[12]

o Identification: Eluted proteins are separated by SDS-PAGE and identified by mass
spectrometry.[1][12]

Kinase Selectivity Screening

This high-throughput method assesses the inhibitory activity of a compound against a large
panel of purified kinases.

e Principle: The inhibitor is tested at a fixed concentration (e.g., 10 uM) against a panel of
kinases to determine the percent inhibition.[6][12]

e Protocol:

o Assay Setup: A panel of purified kinases (e.g., Upstate Kinase Profiler™) is used.[6][12]
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[e]

Inhibitor Incubation: LY294002 is added to the kinase reactions at a defined concentration.
[6][12]

Kinase Reaction: The kinase reaction is initiated by the addition of ATP (often at a
concentration of 10 uM).[6][12]

Activity Measurement: Kinase activity is measured, typically using a radiometric assay that
guantifies the incorporation of radioactive phosphate into a substrate.

Data Analysis: The percentage of inhibition for each kinase is calculated relative to a
control reaction without the inhibitor.

In Vitro Kinase Assays (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a

specific kinase by 50%.

e Principle: The activity of a purified recombinant enzyme is measured in the presence of

varying concentrations of the inhibitor.

e Protocol:

[e]

Enzyme Preparation: Purified, recombinant kinases are used.[6][12]
Inhibitor Dilution Series: A series of dilutions of LY294002 are prepared.

Kinase Reaction: The kinase, substrate, and inhibitor are incubated together. The reaction
is initiated by the addition of ATP (e.g., 1 uM).[6][12] The reaction is allowed to proceed for
a set time at a specific temperature (e.g., 1 hour at room temperature).[6][12]

Termination: The reaction is stopped.[6][12]
Quantification: The amount of product formed is quantified.

IC50 Calculation: The IC50 value is determined by fitting the dose-response data to a

sigmoidal curve.[6][12]
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Signaling Pathways and Off-Target Interactions of
LY294002

To visualize the intended and unintended effects of LY294002, the following diagrams illustrate
the canonical PI3K signaling pathway and the key off-target interactions of the inhibitor.
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Caption: Canonical PI3K/Akt/mTOR signaling pathway inhibited by LY294002.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b091471?utm_src=pdf-body-img
https://www.benchchem.com/product/b091471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

LY294002
. BET Bromodomains
& DNA-PK Pim-1 GSK3p (BRD2/3/4)

Click to download full resolution via product page

Caption: Off-target kinases and proteins inhibited by LY294002.

Conclusion

LY294002 remains a valuable tool for studying PI3K signaling; however, its non-selective
nature necessitates careful experimental design and data interpretation.[3][12] Researchers
should be aware of its potent off-target effects, particularly on kinases such as CK2, mTOR,
and DNA-PK.[6][12] When planning experiments, it is advisable to use LY294002 in
conjunction with other, more selective PI3K inhibitors or genetic approaches to confirm that the
observed effects are indeed mediated by PI3K inhibition.[4] The quantitative data and
experimental protocols provided in this guide serve as a comprehensive resource for
understanding and mitigating the experimental challenges associated with the non-selective
profile of LY294002.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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